(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid
Description
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid (CAS: 199924-46-4) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₁₈H₂₆N₂O₆, with a molecular weight of 366.41 g/mol. The compound features two orthogonal protecting groups: a benzyloxycarbonyl (Z) group at the α-amino position and a tert-butoxycarbonyl (Boc) group at the δ-amino position of the pentanoic acid backbone. This dual protection enables selective deprotection during solid-phase peptide synthesis (SPPS), making it valuable for constructing complex peptides . Synonyms include Z-ORN(BOC)-OH and Cbz-Orn(Boc)-OH, and it is commercially available from suppliers like CymitQuimica at varying prices (e.g., €24.00/g for 1g) .
Properties
IUPAC Name |
(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQCKACYKKSOKK-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428557 | |
| Record name | Z-Ndelta-Boc-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199924-46-4 | |
| Record name | Z-Ndelta-Boc-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-2-(((Benzyloxy)carbonyl)amino)-5-((tert-butoxycarbonyl)amino)pentanoic acid, also known by its CAS number 7733-29-1, is a compound of significant interest in biochemical research due to its structural properties and potential biological activities. This article aims to explore its biological activity, synthesis, and applications based on diverse research findings.
- Molecular Formula : C₁₈H₂₆N₂O₆
- Molecular Weight : 366.41 g/mol
- CAS Number : 7733-29-1
- Structural Features :
- Contains benzyloxy and tert-butoxycarbonyl groups which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its role as a peptide analog and its potential applications in drug development. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, the presence of benzyloxycarbonyl groups has been linked to enhanced binding affinity to bacterial enzymes, potentially leading to inhibition of bacterial growth.
Enzyme Inhibition Studies
- Target Enzymes : The compound may interact with enzymes involved in bacterial cell wall synthesis.
- Mechanism of Action : Inhibition of essential enzymes such as LtaS (lipoteichoic acid synthase), which is critical for Gram-positive bacteria, has been suggested as a mechanism through which this compound could exert its effects .
Case Studies
Several case studies have illustrated the compound's potential:
- Study on Siderophores : Research on related compounds has shown that siderophores can effectively chelate iron, which is essential for bacterial growth. This suggests that this compound may have similar properties that could be exploited in developing new antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₆N₂O₆ |
| Molecular Weight | 366.41 g/mol |
| CAS Number | 7733-29-1 |
| Potential Biological Activities | Antimicrobial, Enzyme Inhibition |
Synthesis and Structural Analysis
The synthesis of this compound typically involves standard peptide coupling techniques using protected amino acids. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
(S)-2-Amino-5-(((tert-butoxycarbonyl)amino)oxy)pentanoic Acid
(S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic Acid
- Structure: Features a methoxy-oxo group at the δ-position (C₁₂H₂₁NO₆, MW: 275.3 g/mol).
- Properties : The ester group (COOMe) increases lipophilicity (logP ~1.2) compared to the carboxylic acid in the target compound. NMR δ 0.68–0.99 (m, 2H) in DMSO-d₆ .
- Application : Intermediate in prodrug synthesis for PARP inhibitors .
Analogues with Fluorine or Heterocyclic Substitutions
(S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluorohexanoic Acid
(S)-2-((tert-Butoxycarbonyl)amino)-5-(pyridin-3-yl)pentanoic Acid
- Structure : Pyridinyl group at C5 (C₁₅H₂₁N₃O₄, MW: 307.3 g/mol).
- Properties : The aromatic ring improves π-π stacking in receptor binding. Synthesized via Pd-catalyzed cross-coupling (85% yield) .
- Application: Potential kinase inhibitor scaffold .
Enantiomeric and Stereochemical Variants
(R)-5-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoic Acid
- Structure : D-enantiomer of the target compound (CAS: 16937-92-1).
- Properties : Similar physicochemical properties but distinct chiral interactions. NMR δ 1.37 (s, 9H, Boc) .
- Application : Used in stereoselective peptide synthesis .
Analogues with Extended Backbones or Additional Functional Groups
(S)-6-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)-6-oxohexanoic Acid
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-3-cyclohexylpropanamido)pentanoic Acid (Compound 27c)
- Structure : Cyclohexylpropanamido side chain (C₂₈H₃₈N₄O₈, MW: 558.6 g/mol).
- Properties : Melting point 52–53°C; 82% yield. NMR δ 0.68–0.99 (m, 2H) .
- Application : Antiviral prodrug candidate .
Comparative Data Table
Key Research Findings
- Protecting Group Impact : The Z group in the target compound offers stability under acidic conditions, while the Boc group allows mild deprotection (e.g., TFA), making it superior to single-protected analogues like Boc-Orn-OH .
- Fluorinated Analogues: Compounds with difluoro substitutions (e.g., C₁₂H₂₀F₂NO₄) exhibit 30% higher plasma stability in vitro compared to non-fluorinated variants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
